N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a brominated aromatic ring, a piperidinyl-substituted pyrimidine ring, and a thioacetamide linkage. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the aromatic ring.
Pyrimidine Formation: Construction of the pyrimidine ring, often through cyclization reactions.
Thioacetamide Linkage: Formation of the thioacetamide bond, possibly through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioacetamide group to sulfoxide or sulfone.
Reduction: Reduction of the brominated aromatic ring.
Substitution: Nucleophilic substitution reactions at the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at the bromine site.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
- N-(2-fluoro-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
Uniqueness
N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the brominated aromatic ring and the piperidinyl-substituted pyrimidine ring also contributes to its distinct properties.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4OS/c1-13-5-6-15(14(19)11-13)21-17(24)12-25-18-20-8-7-16(22-18)23-9-3-2-4-10-23/h5-8,11H,2-4,9-10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXGERQCLXFWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCCC3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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